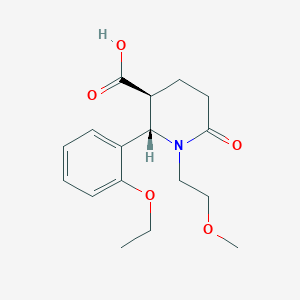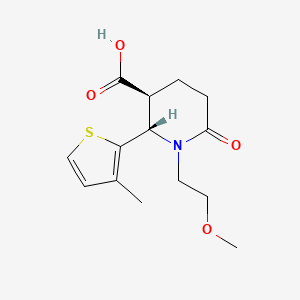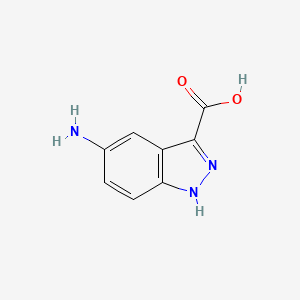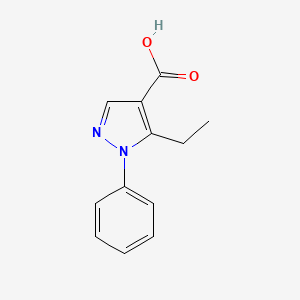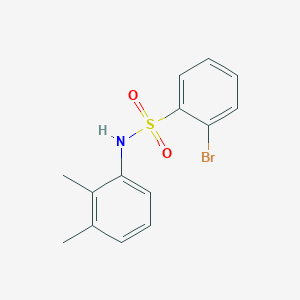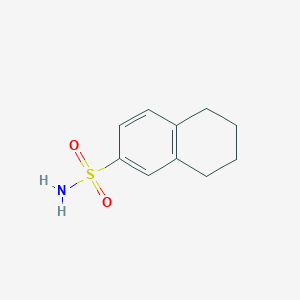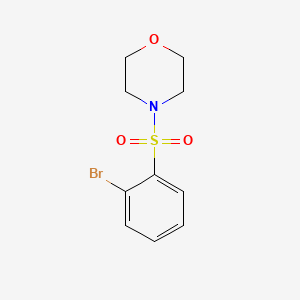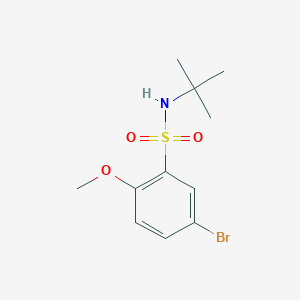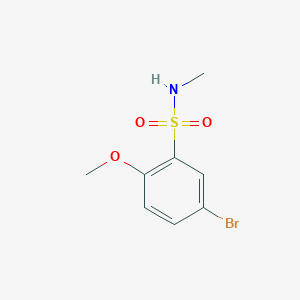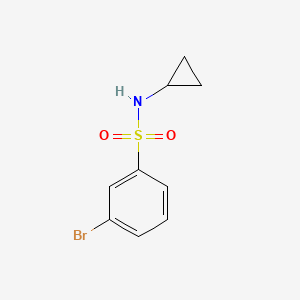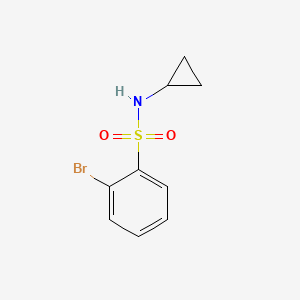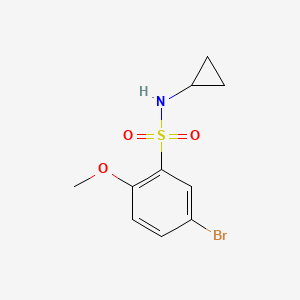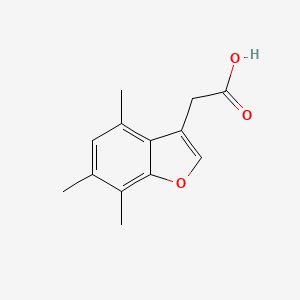
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with three methyl groups at positions 4, 6, and 7, and an acetic acid moiety at position 3. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzofuran ring structure allows it to engage in various interactions, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the methyl and acetic acid substitutions.
Coumestrol: A natural product with a benzofuran ring, known for its estrogenic activity.
Amiodarone: A synthetic benzofuran derivative used as an antiarrhythmic drug.
Uniqueness: (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an acetic acid moiety differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRNCSINASUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429353 |
Source


|
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902139-76-8 |
Source


|
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
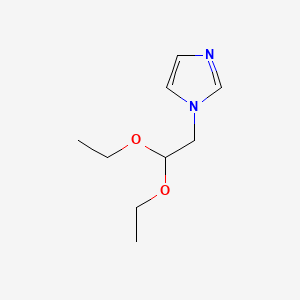
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
